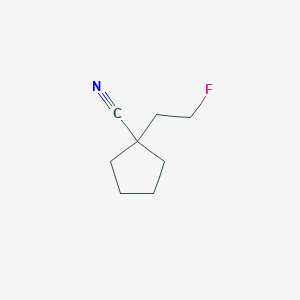![molecular formula C10H16O3 B13165798 1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
1-Oxaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[45]decane-4-carboxylic acid is a chemical compound with the molecular formula C10H14O4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]decane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite with sodium malonate in toluene, followed by de-ethoxycarbonylation in DMSO to yield the desired product . Another method involves a Lewis acid-catalyzed Prins/pinacol cascade process, which provides good yields and excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation, a reaction where a carboxyl group is removed, releasing carbon dioxide.
Substitution Reactions: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Decarboxylation: This reaction is typically carried out at high temperatures, with the reaction being first-order and homogeneous.
Substitution Reactions: Common reagents include halides and other nucleophiles, often in the presence of catalysts such as Pd(OAc)2–PPh3.
Major Products
Decarboxylation: The major product is a spiro compound with one less carbon atom.
Substitution Reactions: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
1-Oxaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.5]decane-4-carboxylic acid exerts its effects involves its interaction with molecular targets. The compound can act as a substrate for enzymes, participating in metabolic pathways. Its spiro structure allows it to fit into specific enzyme active sites, influencing biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate
Uniqueness
1-Oxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical properties. This structure allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds may not.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-4-7-13-10(8)5-2-1-3-6-10/h8H,1-7H2,(H,11,12) |
InChI Key |
IKALNDRCVFQQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)
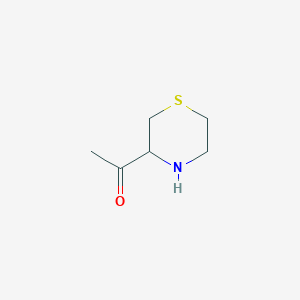

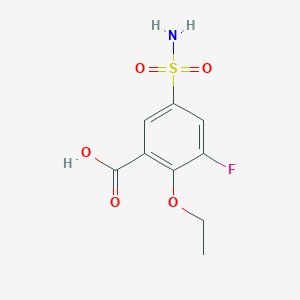
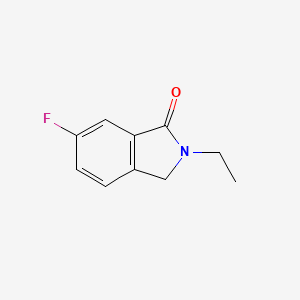
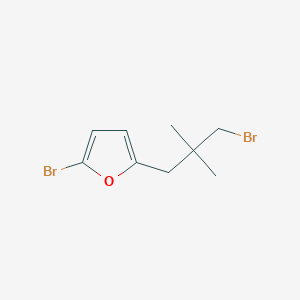
![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)
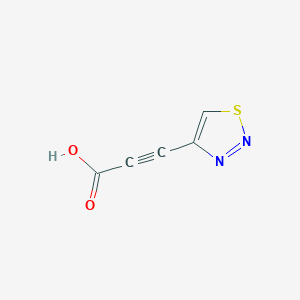
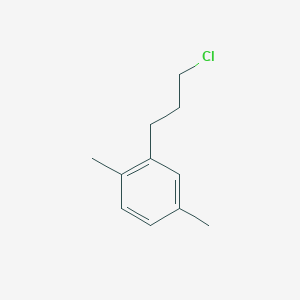
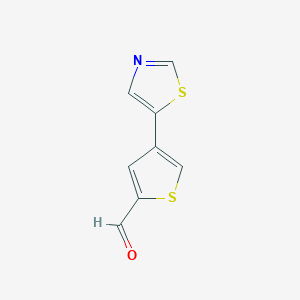
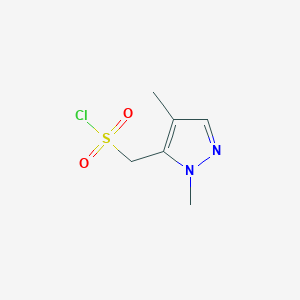
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
